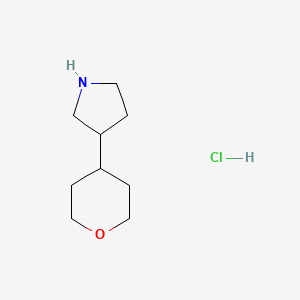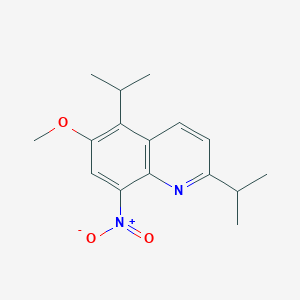
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is a quinoline derivative with the molecular formula C16H20N2O3 This compound is known for its unique chemical structure, which includes methoxy, nitro, and di(propan-2-yl) groups attached to a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-methoxyquinoline followed by alkylation with isopropyl halides. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methoxy-8-amino-2,5-di(propan-2-yl)quinoline, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and di(propan-2-yl) groups may influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
6-Methoxy-8-nitroquinoline: Lacks the di(propan-2-yl) groups, which may affect its biological activity and chemical properties.
8-Nitroquinoline: Does not have the methoxy group, leading to different reactivity and applications.
2,5-Di(propan-2-yl)quinoline: Lacks both the methoxy and nitro groups, resulting in distinct chemical behavior.
Uniqueness
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is unique due to the presence of all three functional groups (methoxy, nitro, and di(propan-2-yl)) on the quinoline core This combination of groups imparts specific chemical and biological properties that are not observed in the similar compounds listed above
特性
CAS番号 |
685092-52-8 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC名 |
6-methoxy-8-nitro-2,5-di(propan-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)12-7-6-11-15(10(3)4)14(21-5)8-13(18(19)20)16(11)17-12/h6-10H,1-5H3 |
InChIキー |
VPIUZFBFJGDGIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)

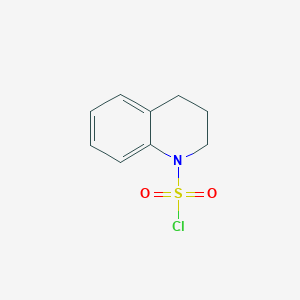
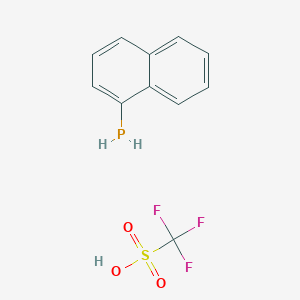
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)

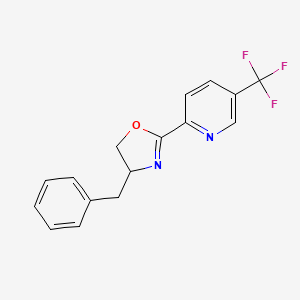

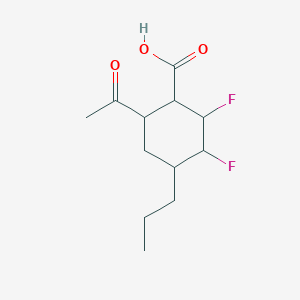

![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
